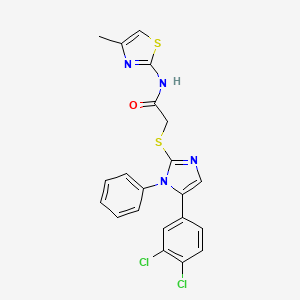

Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

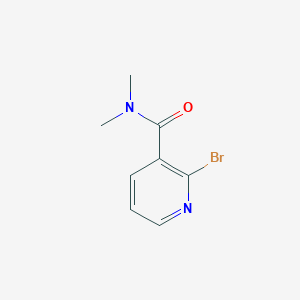

“Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate” is a chemical compound. It contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include the compound , can be achieved through various methods. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation . A one-pot synthesis of related derivatives has been developed via three steps: the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .Molecular Structure Analysis

The molecular structure of pyrrolopyrazine derivatives, including the compound , has been studied using X-ray crystallographic analysis . This analysis revealed that the compound forms a monoclinic crystal system with space group P2(1)/n and is planar with the exception of a slight twist of the phenyl substituent .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation . A one-pot synthesis of related derivatives has been developed via three steps: the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrazine derivatives can be analyzed using various methods. For instance, X-ray crystallographic analysis can provide information about the compound’s crystalline nature and molecular arrangement in the solid state .Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

- Benzimidazole-oxadiazole hybrid molecules, which share structural similarities with Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate, have been studied as promising antimicrobial agents. These compounds demonstrated significant antimicrobial activities, including potent anti-tubercular activity against Mycobacterium tuberculosis, and were found to be non-toxic at higher concentrations (Shruthi et al., 2016).

Synthesis and Spectral Analysis

- The synthesis and antimicrobial activities of compounds containing pyrazole, oxadiazole, and isoxazole with benzofuran moiety have been reported, highlighting the potential of similar structures in the development of new therapeutic agents (Siddiqui et al., 2013).

- Research on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds has shown that these compounds exhibit moderate to significant antimicrobial activity (Khalid et al., 2016).

Molecular Interactions and Properties

- A study on the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor, offers insights into the potential interactions of Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate at the molecular level (Shim et al., 2002).

- The synthesis and characterization of novel derivatives featuring pyrazole, oxadiazole, and benzofuran, as well as their optical properties, can provide a basis for understanding the physical and chemical properties of related compounds (Ge et al., 2014).

Biological Activity and Applications

- Studies on pyrazine derivatives, including the synthesis, reactions, and tuberculostatic activity of N-Methyl-N′-(pyrazine-2-carbonyl)-hydrazinecarbodithioic acid methyl ester, can offer insights into the biological activity of related compounds (Gobis et al., 2006).

- Research on the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, which includes the study of compounds with 1,2,4-oxadiazole-5-ones, provides evidence of the potential antimycobacterial applications of similar compounds (Gezginci et al., 1998).

Orientations Futures

Pyrrolopyrazine derivatives, including the compound , have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, the synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases

Propriétés

IUPAC Name |

benzyl 3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c26-20(27-14-15-5-2-1-3-6-15)25-10-4-7-16(13-25)11-18-23-19(24-28-18)17-12-21-8-9-22-17/h1-3,5-6,8-9,12,16H,4,7,10-11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPMRIMZZSWMEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)

![N,1-dicyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2382920.png)

![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382929.png)